Home > Products > Screening Compounds P86315 > (S)-temafloxacin
(S)-temafloxacin -

(S)-temafloxacin

Catalog Number: EVT-1577433
CAS Number:
Molecular Formula: C21H18F3N3O3
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-temafloxacin is 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that has S configuration. It has a role as an antibacterial drug, an antiinfective agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an enantiomer of a (R)-temafloxacin.
Overview

(S)-temafloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against both Gram-positive and Gram-negative bacteria, making it a valuable compound in the treatment of various bacterial infections. The compound is classified under the fluoroquinolone class due to its structural characteristics and mechanism of action.

Source and Classification

Temafloxacin, specifically the (S)-enantiomer, is derived from the quinolone family of antibiotics, which are synthesized from nalidixic acid derivatives. It is recognized for its enhanced efficacy compared to other fluoroquinolones, such as ciprofloxacin and norfloxacin, particularly against certain Gram-positive pathogens. The compound's molecular formula is C17H17F3N4O3HClC_{17}H_{17}F_{3}N_{4}O_{3}\cdot HCl, with a molecular weight of 412.8 g/mol .

Synthesis Analysis

Methods

Temafloxacin can be synthesized through several synthetic routes. One common method involves the preparation of the compound hydrochloride from ethyl 2,4-dichloro-5-fluorobenzoylacetate. This process includes a series of steps that may involve nucleophilic substitutions and other organic transformations .

Technical Details

The synthesis typically employs aromatic nucleophilic substitution reactions to introduce various functional groups. A notable method involves the regiospecific displacement of fluorine atoms on a trifluoroacetophenone derivative using 2-methylpiperazine, producing the key intermediate required for further transformations .

Molecular Structure Analysis

(S)-temafloxacin features a complex molecular structure that contributes to its biological activity. The structure includes a bicyclic core typical of fluoroquinolones, with multiple functional groups that enhance its binding affinity to bacterial enzymes. The stereochemistry at the chiral center plays a significant role in its pharmacological properties.

Data

  • Molecular Formula: C17H17F3N4O3HClC_{17}H_{17}F_{3}N_{4}O_{3}\cdot HCl
  • Molecular Weight: 412.8 g/mol
  • Structural Features: The presence of fluorine atoms and piperazine moiety significantly influences its antibacterial properties .
Chemical Reactions Analysis

Temafloxacin undergoes various chemical reactions, predominantly oxidation, reduction, and substitution reactions. These reactions are essential for both its synthesis and modification in pharmaceutical applications.

Reactions and Technical Details

  • Oxidation: Temafloxacin can be oxidized to form different derivatives that may exhibit altered antibacterial activities.
  • Reduction: Reduction reactions are often employed to modify functional groups within the compound.
  • Substitution: Nucleophilic substitution is critical in synthesizing temafloxacin derivatives that may enhance its efficacy or reduce side effects .
Mechanism of Action

The antibacterial action of (S)-temafloxacin is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.

Process and Data

  1. Inhibition of DNA Gyrase: In Gram-negative bacteria, temafloxacin targets DNA gyrase, preventing the supercoiling necessary for DNA replication.
  2. Inhibition of Topoisomerase IV: In Gram-positive bacteria, it preferentially inhibits topoisomerase IV, leading to strand breakage in bacterial chromosomes.
  3. Resulting Effects: This dual inhibition results in the cessation of bacterial growth and ultimately leads to cell death .
Physical and Chemical Properties Analysis

(S)-temafloxacin exhibits several notable physical and chemical properties that influence its use in clinical settings.

Physical Properties

  • Appearance: Generally presented as a white to off-white crystalline solid.
  • Solubility: Soluble in water at varying pH levels, with increased solubility at lower pH values.

Chemical Properties

  • Stability: Stable under recommended storage conditions but may degrade under extreme conditions.
  • pKa Values: Relevant pKa values indicate how the compound behaves in different pH environments, affecting solubility and absorption .
Applications

(S)-temafloxacin is primarily used in clinical settings as an antibiotic for treating infections caused by susceptible bacteria. Its broad-spectrum activity makes it suitable for various infections, including respiratory tract infections, skin infections, and urinary tract infections.

Scientific Uses

  • Antibacterial Research: Used in studies focused on developing new antibiotics or enhancing existing formulations.
  • Pharmaceutical Development: Investigated for potential modifications that could improve efficacy or reduce side effects .
Introduction

Historical Development and Regulatory Context of Fluoroquinolones

Fluoroquinolones represent a landmark achievement in synthetic antibiotic development, originating from the accidental discovery of nalidixic acid during chloroquine synthesis in 1962 [4] [8]. The introduction of a fluorine atom at the C6 position and a piperazine ring at C7 marked the evolution to fluoroquinolones, significantly broadening their spectrum and pharmacokinetic properties. Norfloxacin, the first fluoroquinolone, exhibited enhanced Gram-negative activity and tissue penetration compared to first-generation quinolones [8] [9]. Subsequent generations were systematically optimized:

  • Second-generation agents (e.g., ciprofloxacin) improved systemic efficacy and gained prominence for treating hospital-acquired infections [7] [9].
  • Third-generation fluoroquinolones, including temafloxacin (racemic mixture), sparfloxacin, and levofloxacin, prioritized enhanced activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae) and atypical pathogens [4] [7]. Temafloxacin specifically emerged in the early 1990s as a broad-spectrum agent with balanced dual-target inhibition of DNA gyrase and topoisomerase IV [1] [6].
  • Fourth-generation derivatives (e.g., moxifloxacin) further expanded anaerobic coverage [4] [8].

Regulatory scrutiny intensified post-2000 due to safety-related market withdrawals (e.g., trovafloxacin). Consequently, newer fluoroquinolones faced rigorous evaluation of structure–toxicity relationships, influencing synthetic priorities toward targeted spectrum coverage and reduced off-target effects [4] [7].

Table 1: Generational Evolution of Key Fluoroquinolones

GenerationRepresentativesKey Structural InnovationsSpectrum Enhancements
FirstNalidixic acidNaphthyridone core; no fluorineNarrow Gram-negative (mainly urinary tract)
SecondCiprofloxacin, OfloxacinC6-Fluorine; C7-piperazineExpanded Gram-negative; systemic efficacy
ThirdTemafloxacin, LevofloxacinC8 modifications; chiral centersImproved Gram-positive (e.g., pneumococci)
FourthMoxifloxacinC7/C8 bicyclic substituentsAnaerobes; atypical pathogens

Significance of Stereochemistry in Antibiotic Efficacy: Focus on (S)-Temafloxacin

Chirality profoundly influences fluoroquinolone pharmacology. Temafloxacin hydrochloride, a third-generation fluoroquinolone, exists as a racemate due to a chiral center at the C3 position of its piperazine ring [1] [3]. Enantiomeric purity affects target binding, as DNA gyrase and topoisomerase IV exhibit stereoselective interactions with quinolone scaffolds [1] [8].

(S)-Temafloxacin was synthesized alongside its (R)-counterpart to evaluate stereochemical impacts. Key findings include:

  • In vitro equivalence: Both enantiomers showed near-identical minimum inhibitory concentrations (MICs) against common pathogens (e.g., Escherichia coli, Staphylococcus aureus), attributed to conserved interactions with the gyrase-DNA complex [1].
  • Divergent in vivo efficacy: Minor but statistically significant differences in in vivo animal infection models suggested pharmacokinetic or tissue-penetration disparities between enantiomers [1].
  • Pharmacological similarity: Despite efficacy variations, both enantiomers shared overlapping metabolic and elimination profiles, complicating clinical justification for chiral separation [1] [3].

The quest for stereoselective agents gained traction with levofloxacin (the active (S)-isomer of ofloxacin), which demonstrated superior potency over its racemate [8]. This underscored the therapeutic potential of single-enantiomer fluoroquinolones, though temafloxacin’s enantiomers did not exhibit differences substantial enough to warrant chiral commercialization.

Table 2: Comparative Profile of Temafloxacin Enantiomers

Parameter(S)-Temafloxacin(R)-TemafloxacinSignificance
Synthesis MethodChiral resolution of racemate or asymmetric synthesisSame as (S)-isomerRequires specialized analytical validation [3]
In Vitro MICsEquivalent to (R)-isomerEquivalent to (S)-isomerNo stereoselective binding in enzyme assays [1]
In Vivo EfficacyMarginally superiorSlightly reducedMinor PK/PD variations in animal models [1]
Pharmacological ProfileSimilar to racemateSimilar to racemateNo clinically relevant differences [1]

Properties

Product Name

(S)-temafloxacin

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m0/s1

InChI Key

QKDHBVNJCZBTMR-NSHDSACASA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.